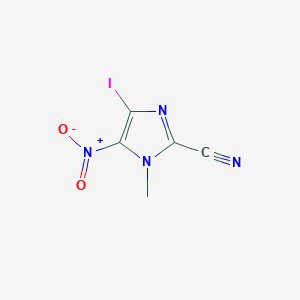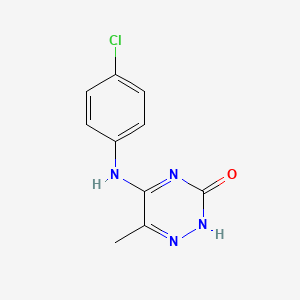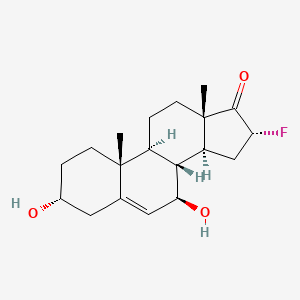
Smac peptido-mimetic 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smac peptido-mimetic 1 is a synthetic compound designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac). Smac is a mitochondrial protein that promotes apoptosis by antagonizing inhibitor of apoptosis proteins (IAPs). This compound has been developed to enhance the apoptotic response in cancer cells, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Smac peptido-mimetic 1 involves incorporating specific amino acids and chemical groups to mimic the Smac protein’s activity. One method involves the incorporation of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Smac peptido-mimetic 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Smac peptido-mimetic 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the regulation of apoptosis.
Biology: Investigated for its role in promoting apoptosis in cancer cells and its potential as a therapeutic agent.
Mécanisme D'action
Smac peptido-mimetic 1 exerts its effects by mimicking the activity of the natural Smac protein. It binds to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), neutralizing their anti-apoptotic effects. This binding promotes the activation of caspases, leading to apoptosis in cancer cells . Additionally, this compound can induce cytokine secretion and dendritic cell maturation, enhancing the immune response against tumors .
Comparaison Avec Des Composés Similaires
Smac peptido-mimetic 1 is compared with other similar compounds, such as:
Birinapant: A bivalent Smac mimetic that binds to multiple IAPs and induces apoptosis in cancer cells.
GDC-0152: Another monovalent Smac mimetic with potent anti-cancer activity.
Uniqueness
This compound is unique due to its specific amino acid incorporation, which imparts favorable binding geometry and enhances its efficacy in promoting apoptosis. Its ability to induce cytokine secretion and dendritic cell maturation further distinguishes it from other Smac mimetics .
Propriétés
Numéro CAS |
642090-91-3 |
|---|---|
Formule moléculaire |
C20H30N4O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N4O3/c1-13(2)17(23-18(25)14(3)21)20(27)24-11-7-10-16(24)19(26)22-12-15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17H,7,10-12,21H2,1-3H3,(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1 |
Clé InChI |
RFCQRRDVLMEWMG-XIRDDKMYSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


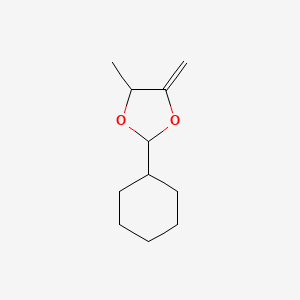
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)


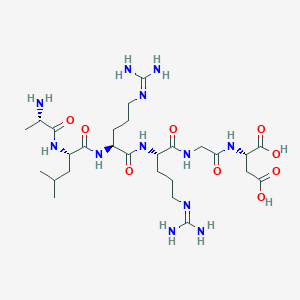
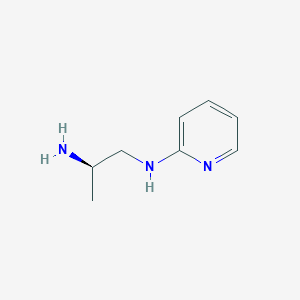

![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
